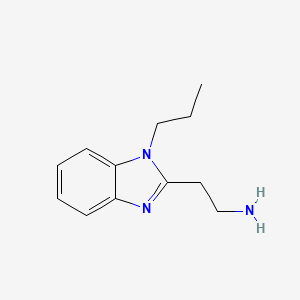

2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine

Beschreibung

2-(1-Propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine is a benzimidazole derivative characterized by a bicyclic aromatic system (benzene fused with an imidazole ring) substituted with a propyl group at the N1 position and an ethylamine side chain at the C2 position. For instance, the closely related compound 2-[(1-propyl-1H-1,3-benzodiazol-2-yl)amino]ethan-1-ol (CAS 111678-86-5) has a molecular formula of C₁₂H₁₇N₃O and a molecular weight of 219.29 . The ethylamine moiety in the target compound likely enhances solubility in polar solvents due to its basicity, while the propyl group increases lipophilicity compared to smaller alkyl substituents .

Eigenschaften

IUPAC Name |

2-(1-propylbenzimidazol-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3/c1-2-9-15-11-6-4-3-5-10(11)14-12(15)7-8-13/h3-6H,2,7-9,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGLSKXLAUXOIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine can be achieved through several methods. One common method involves the Debus-Radziszewski synthesis, which is a well-known route for preparing imidazole derivatives . This method typically involves the reaction of glyoxal, ammonia, and an aldehyde under acidic conditions.

Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . This method requires the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, such as temperature, pressure, and solvent, is crucial for efficient industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur at the benzodiazole ring or the amine group, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives with reduced functional groups.

Wissenschaftliche Forschungsanwendungen

2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine has various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine can be contextualized against related benzimidazole and heterocyclic derivatives:

Table 1: Structural and Functional Comparison of Analogous Compounds

*Estimated based on structural analogs.

Key Findings from Comparative Analysis

Halogen substitutions (e.g., bromo in , fluoro in ) alter electronic properties and may enhance binding to hydrophobic enzyme pockets.

Solubility and Reactivity: The ethylamine side chain in the target compound increases water solubility in acidic environments (via protonation) compared to hydroxyl-containing analogs like .

Biological Relevance: Benzimidazole derivatives demonstrate diverse bioactivities, including antimicrobial (e.g., compound 1b in ) and anticancer (e.g., Z29077885 in ) effects.

Biologische Aktivität

2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine is a compound belonging to the benzodiazole class, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and potential anticancer properties, based on various research findings.

- Molecular Formula : C12H17N3O

- Molecular Weight : 219.29 g/mol

- CAS Number : 111678-86-5

- Structure : The compound features a benzodiazole ring fused with an ethylamine moiety, which contributes to its biological activity.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. Studies have demonstrated its effectiveness against various pathogens, showing efficacy comparable to established antibiotics such as chloramphenicol and cefoperazone.

Table 1: Antimicrobial Activity Comparison

| Pathogen Type | Compound Efficacy | Comparison Antibiotic |

|---|---|---|

| Bacteria | Effective | Chloramphenicol |

| Fungi | Effective | Cefoperazone |

Anticancer Potential

Preliminary investigations suggest that the compound may possess anticancer activity, particularly in photodynamic therapy applications. It can generate reactive oxygen species upon light activation, which may contribute to its anticancer effects. Further studies are needed to explore this potential thoroughly.

The biological activity of this compound can be attributed to its interaction with various biological targets. Binding affinity studies are essential for elucidating the mechanisms underlying its activities. Techniques such as molecular docking and surface plasmon resonance are commonly employed in these investigations.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Antimicrobial Study : A study published in a peer-reviewed journal evaluated the antimicrobial activity of the compound against a panel of bacterial and fungal strains. Results indicated a broad spectrum of activity with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

- Photodynamic Therapy Research : Another research project focused on the use of this compound in photodynamic therapy for cancer treatment. The findings suggested that it effectively induces apoptosis in cancer cells when activated by light.

- In Vitro Testing : In vitro assays demonstrated that the compound inhibited cell proliferation in various cancer cell lines, indicating potential as an anticancer agent .

Structural Comparisons

The uniqueness of 2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethanamine lies in its specific propyl substitution on the benzodiazole moiety. This substitution influences both its chemical reactivity and biological activity compared to analogs with different alkyl groups.

Table 2: Structural Comparisons with Analog Compounds

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanamine | Methyl group instead of propyl | Potentially different reactivity due to smaller size |

| 2-(1-butyl-1H-benzodiazol-2-yl)ethanamine | Butyl group substitution | Increased steric hindrance may affect biological activity |

| 2-(1-isopropyl-1H-benzodiazol-2-yl)ethanamine | Isopropyl group substitution | Unique steric effects compared to straight-chain analogs |

Q & A

What are the common synthetic routes for 2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine, and how can reaction conditions be optimized?

Level : Basic

Methodological Answer :

- Synthetic Routes : The compound can be synthesized via cyclocondensation of 1,2-diaminobenzene derivatives with propyl-substituted carbonyl intermediates. Substitution at the benzodiazole nitrogen (e.g., propyl group) is typically achieved using alkyl halides under basic conditions .

- Optimization : Key parameters include temperature control (60–80°C for cyclization), solvent selection (e.g., ethanol or DMF for solubility), and catalyst use (e.g., p-toluenesulfonic acid). Purity (>95%) is confirmed via HPLC and NMR spectroscopy .

How do substituent variations on the benzodiazole ring influence the compound’s bioactivity?

Level : Advanced

Methodological Answer :

- Structural Modifications : Comparative studies of benzodiazole analogs (e.g., phenethyl or fluorinated substituents) reveal that lipophilic groups enhance membrane permeability, while electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability .

- Activity Correlation : For example, phenethyl-substituted analogs show enhanced antimicrobial activity, whereas fluorinated derivatives exhibit CNS-targeted effects. Molecular docking and free-energy perturbation (FEP) simulations can predict binding affinities to biological targets like kinases or GPCRs .

What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Level : Basic

Methodological Answer :

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves bond lengths/angles and confirms stereochemistry. Hydrogen bonding networks are analyzed using Mercury software .

How can researchers resolve contradictions in biological assay data for this compound?

Level : Advanced

Methodological Answer :

- Replication : Conduct dose-response curves in triplicate to assess reproducibility.

- Orthogonal Assays : Pair enzymatic inhibition assays (e.g., fluorescence-based) with cellular viability tests (e.g., MTT assay) to distinguish direct target effects from cytotoxicity .

- Purity Checks : Contradictions may arise from impurities; re-purify via column chromatography (silica gel, CH2Cl2/MeOH gradient) and re-test .

What computational tools are recommended for studying the compound’s interaction with biological targets?

Level : Advanced

Methodological Answer :

- Docking : Use AutoDock Vina or Schrödinger Glide to model binding poses in active sites (e.g., serotonin receptors).

- MD Simulations : GROMACS or AMBER trajectories (10–100 ns) assess stability of ligand-target complexes.

- QSAR : Develop predictive models using MOE or RDKit descriptors to link substituent effects (e.g., logP, polar surface area) to activity .

How is the crystal structure of this compound determined, and what validation steps are required?

Level : Basic

Methodological Answer :

- Data Collection : Diffraction data (Mo Kα radiation, λ = 0.71073 Å) are collected at 100 K.

- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen positions. R-factor convergence (<5%) ensures accuracy .

- Validation : Check CIF files with PLATON for symmetry errors and deposit structures in the Cambridge Crystallographic Data Centre (CCDC) .

What experimental designs are optimal for studying its pharmacokinetic properties?

Level : Advanced

Methodological Answer :

- In Vitro Models :

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- Permeability : Use Caco-2 cell monolayers to measure apparent permeability (Papp) .

- In Vivo : Administer via IV/IP routes in rodents, collect plasma samples, and calculate AUC using non-compartmental analysis (Phoenix WinNonlin) .

How does the propyl substituent affect the compound’s physicochemical properties compared to shorter alkyl chains?

Level : Advanced

Methodological Answer :

- Lipophilicity : The propyl group increases logP by ~0.5 units compared to methyl, enhancing blood-brain barrier penetration (calculated via ChemAxon).

- Solubility : Longer alkyl chains reduce aqueous solubility; use co-solvents (e.g., PEG 400) in formulations .

What are the best practices for storing and handling this compound to ensure stability?

Level : Basic

Methodological Answer :

- Storage : Store at –20°C under argon in amber vials to prevent oxidation.

- Handling : Use anhydrous solvents (e.g., DMSO-d6 for NMR) to avoid hydrolysis. Confirm stability via TLC every 6 months .

How can researchers differentiate between tautomeric forms of the benzodiazole core in solution?

Level : Advanced

Methodological Answer :

- NMR Titration : Monitor chemical shifts in D2O vs. DMSO-d6; tautomers exhibit distinct proton environments.

- DFT Calculations : Gaussian 09 optimizes tautomer geometries and calculates relative energies (ΔG) to predict dominant forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.